molecular formula C21H17NO6 B12187113 4-[2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]benzoic acid

4-[2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]benzoic acid

Cat. No.: B12187113
M. Wt: 379.4 g/mol
InChI Key: RYQXBCDSDDDZIH-UHFFFAOYSA-N
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Description

4-[2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]benzoic acid is a complex organic compound that features a unique structure combining a chromen ring with a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]benzoic acid typically involves multiple steps. One common route starts with the preparation of the chromen derivative, which is then reacted with an acetamido benzoic acid derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

4-[2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It could be explored as a potential drug candidate due to its unique structure.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]benzoic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: These compounds share a similar chromen ring structure and may exhibit similar biological activities.

    Benzoic Acid Derivatives: These compounds share the benzoic acid moiety and may have comparable chemical properties.

Uniqueness

What sets 4-[2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]benzoic acid apart is its unique combination of the chromen and benzoic acid structures, which may confer distinct chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C21H17NO6

Molecular Weight

379.4 g/mol

IUPAC Name

4-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]benzoic acid

InChI

InChI=1S/C21H17NO6/c23-19(22-13-6-4-12(5-7-13)20(24)25)11-27-14-8-9-16-15-2-1-3-17(15)21(26)28-18(16)10-14/h4-10H,1-3,11H2,(H,22,23)(H,24,25)

InChI Key

RYQXBCDSDDDZIH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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